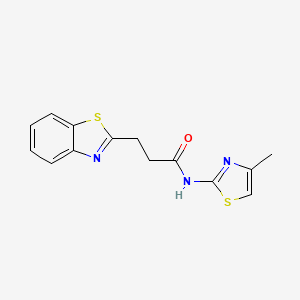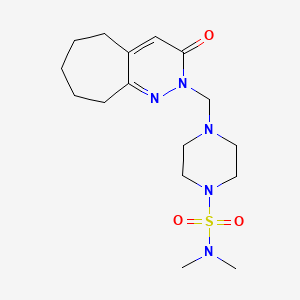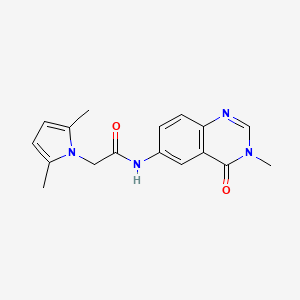![molecular formula C20H17N5O4 B10997330 4-Hydroxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL]-3-quinolinecarboxamide](/img/structure/B10997330.png)
4-Hydroxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL]-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Hydroxylation at the desired position using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Substitution at the 3-Position
- The 3-position of the quinoline ring is substituted with a 2-methoxyethyl group.
Industrial Production
Preparation Methods
Synthetic Routes
The synthetic routes for this compound can vary, but one common approach involves the following steps:
-
Formation of the Quinoline Ring
- Start with an appropriate quinoline precursor.
- Introduce the benzotriazine moiety via a condensation reaction or other suitable method.
Chemical Reactions Analysis
4-Hydroxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL]-3-quinolinecarboxamide can participate in various chemical reactions:
Oxidation: Oxidative processes can modify the quinoline or benzotriazine rings.
Reduction: Reduction reactions may alter functional groups.
Substitution: Substituents can be replaced by other groups.
Common Reagents: Reagents like hydrogen peroxide (H₂O₂), reducing agents, and Lewis acids are often employed.
Major Products: These reactions yield derivatives with altered properties, potentially impacting bioactivity.
Scientific Research Applications
This compound has garnered interest across scientific disciplines:
Medicine: Investigated for potential antiviral, antihypertensive, and antidiabetic properties.
Chemistry: Serves as a scaffold for designing novel derivatives.
Biology: May interact with cellular targets, affecting various pathways.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare this compound with related heterocyclic structures. Its uniqueness lies in the fusion of quinoline and benzotriazine rings.
Properties
Molecular Formula |
C20H17N5O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[3-(2-methoxyethyl)-4-oxo-1,2,3-benzotriazin-6-yl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C20H17N5O4/c1-29-9-8-25-20(28)14-10-12(6-7-17(14)23-24-25)22-19(27)15-11-21-16-5-3-2-4-13(16)18(15)26/h2-7,10-11H,8-9H2,1H3,(H,21,26)(H,22,27) |
InChI Key |
PAHRFCGVSYYAAM-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C=CC(=C2)NC(=O)C3=CNC4=CC=CC=C4C3=O)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-phenyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B10997260.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide](/img/structure/B10997267.png)
![4-phenyl-N-{3-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B10997268.png)
![Methyl 4-[({2-[(4-ethylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate](/img/structure/B10997274.png)
![N-[4-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B10997285.png)


![N-[4-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10997292.png)
![N-(1-methyl-1H-benzimidazol-5-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10997297.png)
![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B10997302.png)
![N-(4-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10997315.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10997319.png)
![7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B10997322.png)
